Product packaging for Arginine chloromethyl ketone(Cat. No.:CAS No. 76833-33-5)

Arginine chloromethyl ketone

Cat. No.: B14440279
CAS No.: 76833-33-5
M. Wt: 206.67 g/mol
InChI Key: VNDNKFJKUBLYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Peptide Chloromethyl Ketones as Protease Probes

The development of peptide chloromethyl ketones as targeted protease inhibitors dates back to the early 1960s. medcraveonline.commedcraveonline.com These compounds were among the first active site-directed inhibitors designed for proteases. medcraveonline.com The initial breakthrough came with the synthesis of N-tosyl-l-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-l-lysine chloromethyl ketone (TLCK), which were developed as specific inhibitors for the serine proteases chymotrypsin (B1334515) and trypsin, respectively. medcraveonline.commedcraveonline.com

This pioneering work demonstrated that by incorporating an amino acid or peptide sequence recognized by a specific protease, a reactive chloromethyl ketone group could be delivered directly to the enzyme's active site. iaea.org It became clear that while all serine proteases possess a critical histidine residue in their active site, the specificity of the inhibitor was dictated by the attached peptide sequence. iaea.org This principle of using substrate specificity to target individual enzymes laid the foundation for the design of a wide array of increasingly selective protease inhibitors, including those based on arginine chloromethyl ketone. iaea.orgfao.org

General Overview of this compound Derivatives as Serine Protease Inhibitors

This compound derivatives are potent and often irreversible inhibitors that target the "trypsin-like" family of serine proteases, which preferentially cleave peptide bonds following arginine or lysine (B10760008) residues. fao.org The inhibitory power of these compounds stems from the combination of a peptide sequence that the target protease recognizes and a highly reactive chloromethyl ketone functional group. nih.gov

The mechanism of inhibition is a well-understood, two-step process. nih.gov First, the peptide portion of the inhibitor directs it to the active site of the specific serine protease, where it forms an initial, reversible complex, much like a natural substrate. iaea.orgnih.gov Once positioned correctly, the chloromethyl ketone "warhead" reacts with a crucial histidine residue within the enzyme's catalytic triad. medcraveonline.commedcraveonline.comfao.org This reaction involves the alkylation of the histidine, forming a stable, covalent bond that permanently inactivates the enzyme. medcraveonline.comiaea.org

The specificity of these inhibitors is determined by the peptide sequence. fao.org For instance, proteases involved in blood coagulation have distinct preferences for the amino acids preceding the arginine cleavage site. fao.org Thrombin prefers a Pro-Arg sequence, while plasma kallikrein recognizes a Phe-Arg sequence. fao.org By synthesizing arginine chloromethyl ketones with these specific peptide sequences, researchers have created highly selective inhibitors. For example, D-Phe-Pro-Arg-CH2Cl (PPACK) is a powerful and specific inhibitor of thrombin, while Pro-Phe-Arg-CH2Cl is highly effective against plasma kallikrein. fao.orgmedchemexpress.comnih.govnih.gov This ability to tailor the inhibitor to a specific enzyme makes arginine chloromethyl ketones exceptionally valuable research tools. fao.org

InhibitorTarget Protease(s)Inhibition Constant (Ki or kobs/[I])
D-Phe-Pro-Arg-CH2Cl (PPACK)ThrombinKi = 0.24 nM caymanchem.com
D-Phe-Pro-Arg-CH2Cl (PPACK)Thrombinkobs/[I] = 10^7 M-1s-1 nih.govtandfonline.com
Pro-Phe-Arg-CH2ClHuman Plasma KallikreinInactivates 50% in 24 min at 2 x 10^-8 M nih.gov
Ala-Phe-Arg-CH2ClHuman Plasma KallikreinKi = 0.078 µM nih.gov
Ala-Phe-Lys-CH2ClHuman Plasma KallikreinKi = 4.9 µM nih.gov
Ala-Phe-Arg-CH2ClHuman PlasminKi = 1.3 µM nih.gov
Ala-Phe-Lys-CH2ClHuman PlasminKi = 0.83 µM nih.gov
Pro-Phe-Arg-CH2ClCrotalaseKi = 10.8 µM pnas.org

Significance in Biochemical and Molecular Biology Research

The high specificity and potency of arginine chloromethyl ketones make them invaluable reagents in biochemical and molecular biology research. fao.org Their ability to irreversibly inactivate a target protease allows scientists to dissect the precise function of that enzyme within complex biological pathways, such as the blood coagulation cascade. fao.orgnih.gov For example, the highly specific thrombin inhibitor D-Phe-Pro-Arg-CH2Cl has been used to interrupt platelet-dependent thrombosis and to study thrombin's role in various cellular processes. caymanchem.com

These inhibitors serve as powerful "affinity labels," where the peptide sequence directs the reactive group to the active site of the target enzyme. iaea.orgnih.gov This property can be exploited by attaching reporter molecules, such as biotin (B1667282) or radioactive isotopes, to the inhibitor. fao.orgnih.gov Biotin-labeled derivatives of D-Phe-Pro-Arg-CH2Cl, for instance, allow for the specific detection and isolation of thrombin and other serine proteases. nih.gov Similarly, radiolabeling permits the identification and quantification of the molecular targets of the inhibitor within a biological system. fao.org This application is crucial for understanding the function of newly discovered proteases and for validating them as potential therapeutic targets. fao.org The development of these selective inactivators has provided a means to perturb biological systems with high precision, offering insights into the normal and pathological roles of specific proteases. fao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClN4O B14440279 Arginine chloromethyl ketone CAS No. 76833-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-6-chloro-5-oxohexyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN4O/c8-4-6(13)5(9)2-1-3-12-7(10)11/h5H,1-4,9H2,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDNKFJKUBLYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998148
Record name N-(4-Amino-6-chloro-5-oxohexyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76833-33-5
Record name Arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076833335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-6-chloro-5-oxohexyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of Arginine Chloromethyl Ketones

General Synthetic Routes for Arginine Chloromethyl Ketone Peptides

The creation of this compound peptides is a multi-step process that relies on established principles of peptide chemistry, adapted for the inclusion of the reactive C-terminal warhead.

Conversion of Orthogonally Protected Arginine to Chloromethyl Ketone Derivatives

The synthesis typically begins with an arginine derivative where the alpha-amino group and the side-chain guanidino group are protected. A common strategy involves converting the C-terminal carboxylic acid of a protected arginine into a diazoketone. This intermediate is then treated with hydrochloric acid (HCl) to yield the chloromethyl ketone. core.ac.uk

For example, the synthesis of Nα-tosyl-L-arginine chloromethyl ketone (TACK) starts with Nα-tosyl-NG-nitro-L-arginine. This precursor is first converted to its corresponding acid chloride, often using an agent like phosphorus pentachloride (PCl₅). core.ac.ukoup.com The acid chloride is then reacted with diazomethane (B1218177) to form a diazomethyl ketone intermediate. Subsequent treatment with HCl in a suitable solvent like acetic acid generates the NG-nitro-protected chloromethyl ketone. oup.com The final step is the removal of the side-chain protecting group (e.g., the nitro group), which can be accomplished using a strong acid like hydrogen fluoride (B91410) (HF), to yield the final this compound. oup.comoup.com This deprotection must be carefully controlled to avoid degradation of the sensitive chloromethyl ketone moiety. oup.com

Coupling Strategies for Peptide Moieties

Building the peptide chain can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. beilstein-journals.org In many synthetic routes, the peptide backbone is assembled first, and the C-terminal arginine is then converted to the chloromethyl ketone in the final stages. Standard coupling reagents are employed to form the peptide bonds. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govplos.org Phosphonium-based reagents such as PyBOP and uronium-based reagents like HBTU are also effective. nih.gov

The choice of strategy depends on the desired peptide. For instance, the synthesis of tripeptides like D-Phe-Pro-Arg-CH₂Cl involves the sequential coupling of the protected amino acids D-phenylalanine and proline to the arginine precursor before its conversion to the chloromethyl ketone. nih.gov These methods allow for the precise construction of specific amino acid sequences required for selective enzyme inhibition. plos.orgnih.gov

N-Terminal Derivatization and Protecting Group Chemistry

Protecting groups are essential to prevent unwanted side reactions at the N-terminus and at the reactive side chains of the amino acids during synthesis. The Nα-amino group is commonly protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to many reagents but easily removed by a base like piperidine, making it ideal for SPPS. beilstein-journals.orgnih.gov The tert-butyloxycarbonyl (Boc) group is another option, which is removed under acidic conditions.

The guanidino side chain of arginine requires robust protection. The nitro (NO₂) group is a classic choice, removable with strong acid treatment like HF. core.ac.ukoup.com More acid-labile sulfonyl-based protecting groups, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), are frequently used in modern Fmoc-based SPPS because they can be cleaved under milder acidic conditions, typically with trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov Other protecting groups like benzyloxycarbonyl (Cbz) have also been employed.

After the peptide is synthesized, the N-terminal protecting group can be removed to yield a free amino group, which has been shown to be important for the inhibitory activity of some peptide chloromethyl ketones. nih.gov Alternatively, the N-terminus can be intentionally modified or derivatized. For example, biotin (B1667282) can be coupled to the N-terminus of D-Phe-Pro-Arg-CH₂Cl to create probes for detecting and labeling serine proteases. nih.gov

Synthesis of Specific this compound Variants

The general synthetic methodologies are applied to create a variety of this compound derivatives, each designed with a specific target enzyme in mind.

Tripeptide and Tetrapeptide Derivatives (e.g., D-Phe-Pro-Arg-CH₂Cl, Phe-Phe-Arg-CH₂Cl, Glu-Gly-Arg-CH₂Cl)

Several peptidyl arginine chloromethyl ketones have been synthesized and studied for their potent and selective inhibition of proteases.

D-Phe-Pro-Arg-CH₂Cl (PPACK) : This is a well-known and potent inhibitor of thrombin. nih.govscispace.com Its synthesis involves coupling D-phenylalanine, proline, and arginine using standard peptide synthesis techniques, followed by the formation of the C-terminal chloromethyl ketone. plos.orgnih.gov The specificity of this sequence for thrombin makes it a valuable tool in coagulation research. nih.gov

Phe-Phe-Arg-CH₂Cl : This tripeptide has also been synthesized and evaluated as a protease inhibitor. nih.gov However, it was found to be a poor inhibitor of thrombin, highlighting the critical role of the amino acid sequence (specifically the P2 and P3 positions) in determining inhibitory potency and selectivity. nih.gov

Glu-Gly-Arg-CH₂Cl : This tripeptide chloromethyl ketone is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa. nih.govebi.ac.uksigmaaldrich.com Its synthesis follows the general principles of peptide chemistry, where glutamic acid and glycine (B1666218) are coupled to an arginine precursor. nih.gov The resulting compound, often supplied as a trifluoroacetate (B77799) salt, acts by alkylating a key histidine residue in the active site of the target enzyme. sigmaaldrich.com

Table 1: Specific this compound Peptide Derivatives

Compound Name Structure Synthetic Context / Significance
D-Phe-Pro-Arg-CH₂Cl D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone Synthesized as a potent and specific inhibitor of thrombin. nih.govscispace.com
Phe-Phe-Arg-CH₂Cl L-Phenylalanyl-L-phenylalanyl-L-arginine chloromethyl ketone Synthesized to study structure-activity relationships; found to be a weak thrombin inhibitor. nih.gov
Glu-Gly-Arg-CH₂Cl L-Glutamyl-glycyl-L-arginine chloromethyl ketone Synthesized as an irreversible inhibitor of urokinase and Factor Xa. nih.govebi.ac.uk

Nα-Tosyl-L-arginine Chloromethyl Ketone (TACK)

Nα-Tosyl-L-arginine chloromethyl ketone (TACK) is a derivative where the alpha-amino group of arginine is protected by a tosyl (p-toluenesulfonyl) group. oup.comoup.com Its synthesis provides a clear example of the chemical strategies involved.

The process starts with NG-nitro-L-arginine, which is first tosylated at its α-amino group. oup.com The resulting Nα-tosyl-NG-nitro-L-arginine is then converted into its acid chloride using PCl₅. core.ac.uk Reaction with diazomethane yields the diazomethyl ketone, which is subsequently treated with HCl in acetic acid to produce Nα-tosyl-NG-nitro-L-arginyl chloromethane, a stable, crystalline intermediate. oup.com The final and critical step is the removal of the NG-nitro protecting group using anhydrous hydrogen fluoride (HF). oup.comoup.com This strong acid treatment successfully yields TACK without causing significant damage to the reactive chloromethyl ketone group. core.ac.ukoup.com

Biotinylated Arginine Chloromethyl Ketones (e.g., Biotin-RQRR-CMK)

Biotinylated arginine chloromethyl ketones are valuable chemical probes used in biochemical research, particularly for identifying and characterizing serine proteases. The biotin moiety serves as a versatile tag for detection and purification, while the peptidyl this compound provides specificity and a mechanism for irreversible inhibition of target enzymes.

A prominent example is Biotin-RQRR-CMK, an activity-based probe developed for matriptase and subsequently used for the related enzyme, matriptase-2. researchgate.netmdpi.com Its structure consists of a biotin tag, a peptide linker with the sequence Arginine-Glutamine-Arginine-Arginine (RQRR), and a C-terminal chloromethyl ketone (CMK) "warhead". researchgate.netmdpi.com The peptide sequence is designed to occupy the P1, P2, and P3/P4 binding pockets of the target protease. mdpi.com This positions the reactive CMK group to form an irreversible covalent bond with the active-site serine residue of the enzyme. mdpi.com

The synthesis of such arginine-containing chloromethyl ketones is generally accessible through established chemical methods. mdpi.comnih.gov A common strategy begins with an orthogonally protected arginine, such as Nα-Boc-arginine. This starting material can be activated via a mixed anhydride (B1165640) and then reacted with diazomethane. Subsequent treatment with hydrogen chloride (HCl) in a solvent like ethanol (B145695) or ether yields the Nα-deprotected chloromethyl ketone derivative. mdpi.comnih.gov This intermediate can then be coupled to the desired peptide sequence (e.g., Biotin-RQRR) using standard peptide synthesis techniques. mdpi.comnih.gov Final deprotection of side-chain protecting groups, such as nitro or 2,3,6-trimethyl-4-methoxybenzenesulfonyl on the guanidine (B92328) groups of arginine, can be achieved using strong acids like anhydrous hydrogen fluoride or trifluoroacetic acid. mdpi.com

Alternatively, biotinylated derivatives can be prepared by coupling a biotin-containing molecule, such as biotinyl-Ahx-OH, to an unprotected peptidyl diazomethyl ketone via the mixed anhydride method. thieme-connect.de Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is another powerful technique for assembling the peptide backbone before the final biotinylation and CMK functionalization steps. frontiersin.orgqub.ac.uk

Research has demonstrated the efficacy of Biotin-RQRR-CMK as a specific tool for studying enzyme activity. It was shown to be an irreversible inhibitor of matriptase-2, labeling the active form of the enzyme, which could then be visualized in western blot experiments. nih.govresearchgate.net Pre-treatment with aprotinin, a known active-site inhibitor of serine proteases, was found to protect matriptase-2 from being labeled by Biotin-RQRR-CMK, confirming that the probe binds to the enzyme's active site. nih.gov Kinetic characterization of Biotin-RQRR-CMK against matriptase-2 activity revealed a second-order rate constant of inactivation (kinac/Ki) of 10,800 M⁻¹ s⁻¹. mdpi.comnih.govdntb.gov.ua

Table 1: Research Findings for Biotin-RQRR-CMK

Property Finding Source(s)
Target Enzyme Matriptase-2 nih.gov, researchgate.net, mdpi.com
Mechanism Irreversible covalent modification of the active-site serine mdpi.com
Structure Biotin tag, RQRR peptide linker, chloromethyl ketone warhead researchgate.net, mdpi.com
Kinetic Constant kinac/Ki = 10,800 M⁻¹ s⁻¹ for matriptase-2 nih.gov, mdpi.com, dntb.gov.ua

| Application | Activity-based probe for detecting active matriptase-2 | nih.gov, researchgate.net |

Bis Chloromethyl Ketone-Albumin Conjugates as Model Compounds

Bis chloromethyl ketone-albumin conjugates have been synthesized and investigated as model compounds for the development of targeted anticoagulant therapies. nih.gov The core concept is to attach a potent enzyme inhibitor to a large carrier protein like albumin to create a thrombus-bound inhibitor. nih.gov

The synthesis involves preparing peptide chloromethyl ketones, such as derivatives of D-Phe-Pro-Arg-CH2Cl, which are potent thrombin inhibitors. nih.govtandfonline.com These peptides are then dimerized through a linker to create a bis chloromethyl ketone. Specific examples of these dimeric structures that have been prepared include (CO-D-Phe-Pro-Arg-CH2Cl)2 and (CH2)3-(CO-D-Phe-Pro-Arg-CH2Cl)2. nih.gov These bis chloromethyl ketones are subsequently conjugated to albumin. nih.gov

These albumin conjugates were found to be potent inhibitors of thrombin. nih.gov The rationale for using albumin as a carrier is to potentially localize the inhibitory activity to the site of a blood clot (thrombus), which could offer therapeutic advantages in treating coagulation disorders. nih.gov By serving as "model compounds," these conjugates allow researchers to study the principles and feasibility of using large protein carriers to deliver highly active, targeted inhibitors. nih.gov

Table 2: Examples of Bis Chloromethyl Ketone Moieties for Albumin Conjugation

Compound Moiety Target Enzyme Purpose Source(s)
(CO-D-Phe-Pro-Arg-CH2Cl)2 Thrombin Model for thrombus-bound thrombin inhibitors nih.gov

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the robustness of chemical reactions to create efficient synthetic routes. biorxiv.orgtu-darmstadt.de In the context of arginine chloromethyl ketones, enzymatic methods can be employed to construct the key α-amino ketone intermediate from its corresponding amino acid precursor. umich.edu

One such approach utilizes the acyl-CoA-dependent N-acyltransferase/decarboxylase/oxidoreductase (AONS) domain of the saxitoxin (B1146349) biosynthesis enzyme, SxtA. umich.edu This enzyme domain catalyzes the modification of α-amino acids into α-amino ketones in a single, protecting-group-free step. umich.edu Research efforts have focused on using this biocatalyst to generate non-native arginine ketone products, which can then serve as precursors for saxitoxin derivatives or other functionalized molecules like chloromethyl ketones. umich.edu

To facilitate this process, a platform was developed using the AONS domain in tandem with its associated acyl carrier protein (ACP) domain, functioning as an ACP-AONS didomain. umich.edu This system allows for the in situ generation of the active acyl-ACP species using inexpensive thioester donors. umich.edu While the native reaction to produce the corresponding ketone from L-arginine showed low conversion, the study demonstrated the potential of this enzymatic platform. Further optimization efforts are aimed at improving the activity of the SxtA AONS catalyst. umich.edu This biocatalytic step, which forms the arginine ketone backbone, followed by a chemical step to introduce the chloro group, represents a viable chemoenzymatic strategy for producing arginine chloromethyl ketones. umich.edu

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Biotin-RQRR-CMK
D-Phe-Pro-Arg-CH2Cl
(CO-D-Phe-Pro-Arg-CH2Cl)2
(CH2)3-(CO-D-Phe-Pro-Arg-CH2Cl)2
Nα-Boc-arginine
Biotinyl-Ahx-OH
Z-Arg-CH2Cl
Phe-Phe-Arg-CH2Cl
Aprotinin
Dansyl-Glu-Gly-Arg-chloromethyl ketone

Molecular Mechanism of Action of Arginine Chloromethyl Ketones

Irreversible Covalent Inhibition of Serine Proteases

Arginine chloromethyl ketones are classified as irreversible covalent inhibitors of serine proteases. nih.govebi.ac.uk This classification is based on their ability to form a stable, covalent bond with the enzyme, a process that permanently inactivates it. The specificity of these inhibitors for trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues like arginine or lysine (B10760008), is conferred by the arginine residue within the inhibitor's structure. medcraveonline.comfao.org This arginine side chain directs the inhibitor to the S1 binding pocket of the target protease, a crucial initial step for the subsequent inhibitory action. medcraveonline.com

The process of inhibition by chloromethyl ketones is a two-step mechanism. pnas.org Initially, a reversible enzyme-inhibitor complex is formed. pnas.org This is followed by an irreversible chemical modification of the enzyme's active site. pnas.org This covalent modification effectively renders the enzyme non-functional.

Formation of a Covalent Bond with the Active Site Serine Residue

A key event in the mechanism of action is the formation of a covalent bond with a critical amino acid residue in the active site of the serine protease. While some literature points to the alkylation of the active site histidine residue, other evidence suggests a more complex interaction involving the catalytic serine. medcraveonline.comfao.orgmedcraveonline.com The initial attack is proposed to be by the active site serine on the carbonyl group of the chloromethyl ketone. medcraveonline.com This interaction is crucial for the subsequent steps leading to irreversible inhibition. The peptide portion of the inhibitor, such as in D-Phe-Pro-Arg-chloromethylketone, positions the inhibitor within the enzyme's active site for this interaction to occur. nih.gov

Formation of a Tetrahedral Hemiketal Intermediate with Active Site Serine Hydroxyl

Evidence suggests that the inhibition process involves the formation of a tetrahedral hemiketal intermediate. nih.gov This intermediate arises from the nucleophilic attack of the hydroxyl group of the active site serine on the carbonyl carbon of the chloromethyl ketone. nih.govoup.com The stability of this intermediate is influenced by the electron-withdrawing nature of the chloromethyl group. nih.gov Studies with a series of peptide ketones have demonstrated a linear relationship between the binding affinity and the electron-withdrawing power of the substituent, supporting the formation of a hemiketal. nih.gov This transient structure is a critical step that precedes the final, irreversible alkylation of the active site. nih.gov In some crystal structures, a hemiketal linkage has been observed where the inhibitor is covalently linked to both the active site serine and histidine residues. pnas.org

Role of Chloromethyl Ketone Moiety as an Electrophilic Warhead

The chloromethyl ketone moiety functions as an "electrophilic warhead." frontiersin.orgmdpi.com The chlorine atom, being a good leaving group, and its position adjacent to the ketone, creates a highly electrophilic carbon center. frontiersin.org This electrophilicity makes the carbon susceptible to nucleophilic attack by residues within the enzyme's active site. frontiersin.org This "warhead" is the chemically reactive part of the inhibitor that ultimately forms the covalent bond responsible for irreversible inhibition. The peptide backbone of the inhibitor serves to deliver this warhead specifically to the active site of the target protease. ontosight.ai

Comparative Analysis with Other Irreversible Protease Inhibitor Classes

Arginine chloromethyl ketones belong to a broader family of irreversible protease inhibitors, each with distinct mechanisms. A comparison with other classes highlights the unique features of chloromethyl ketones.

Inhibitor ClassMechanism of ActionTarget Proteases
Chloromethyl Ketones Alkylation of active site histidine and/or serine, forming a stable covalent bond. medcraveonline.comfao.orgPrimarily serine proteases, but can also react with cysteine proteases. nih.govnih.gov
Diazomethyl Ketones Alkylation of the active site thiol of cysteine proteases. They are generally less reactive towards serine proteases. fao.orgPrimarily cysteine proteases. fao.org
Fluorophosphonates Phosphonylation of the active site serine, forming a very stable covalent adduct. nih.govBroad-spectrum inhibitors of serine hydrolases. nih.gov
Vinyl Sulfones Irreversible alkylation of the active site cysteine through a Michael addition reaction. nih.govCysteine proteases. nih.gov
Epoxysuccinates Form a stable thioether bond with the active site cysteine. nih.govCysteine proteases. nih.gov

This comparative analysis underscores the specific utility of arginine chloromethyl ketones in targeting serine proteases, although their reactivity can extend to cysteine proteases. The choice of inhibitor class is often dictated by the desired target selectivity and the specific experimental application.

Enzymatic Inhibition Specificity and Kinetic Analysis

Inhibition of Thrombin (EC 3.4.21.5)

Arginine chloromethyl ketones, particularly in the form of tripeptides, have been extensively studied as potent and specific inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The peptide sequence is designed to mimic the natural cleavage site of thrombin substrates, leading to high-affinity binding and subsequent inactivation.

The tripeptide D-Phe-Pro-Arg-CH₂Cl, commonly known as PPACK, is a highly effective and rapid inhibitor of thrombin. cellsystems.eu It is considered one of the most potent thrombin inhibitors in its class, exhibiting a second-order rate constant (kobs/[I]) for inactivation of approximately 10⁷ M⁻¹s⁻¹. nih.gov This rapid rate of inhibition underscores its high efficiency in targeting and neutralizing thrombin activity. cellsystems.eu

The inhibitory kinetics can be influenced by the specific amino acid sequence of the peptide. nih.gov A series of tetrapeptide inhibitors based on the D-Phe-Pro-D-Arg scaffold demonstrated that the inhibitory constants (Ki) can span nearly three orders of magnitude, depending on the amino acid at the P1' position, which interacts with the S1' pocket of thrombin. nih.gov This highlights the selectivity of the enzyme's active site and the potential for fine-tuning inhibitor potency through structural modifications. nih.gov

InhibitorTarget EnzymeKinetic ParameterValue
D-Phe-Pro-Arg-CH₂ClThrombinkobs/[I]10⁷ M⁻¹s⁻¹ nih.gov
Ac-(D)Phe-Pro-boroArg-OHThrombinAssociation Rate5.5 x 10⁶ M⁻¹s⁻¹ nih.gov
Boc-(D)Phe-Pro-boroArg-OHThrombinAssociation Rate9.3 x 10⁶ M⁻¹s⁻¹ nih.gov
H-(D)Phe-Pro-boroArg-OHThrombinAssociation Rate8.0 x 10⁶ M⁻¹s⁻¹ nih.gov
D-Phe-Pro-D-Arg-D-Thr-CONH₂α-ThrombinKi0.92 µM nih.gov

Arginine chloromethyl ketone peptides function as irreversible inhibitors by forming a stable covalent bond with key residues in the enzyme's active site. nih.govnih.gov The inhibitor initially binds to the thrombin active site in a substrate-like manner. nih.gov The chloromethyl ketone moiety then reacts with the active site histidine residue, leading to the formation of a covalent tetrahedral acyl intermediate. nih.gov This alkylation of the active site results in the permanent inactivation of the enzyme.

The specificity of this interaction is well-established. Titration experiments with N-terminally modified D-Phe-Pro-Arg-CH₂Cl have shown a 1:1 stoichiometry for the irreversible inactivation of human α-thrombin, indicating that one molecule of the inhibitor binds to one active site of the enzyme. nih.gov Definitive evidence for this specific binding comes from X-ray crystallography studies, which have resolved the three-dimensional structure of the complex formed between human α-thrombin and D-Phe-Pro-Arg-CH₂Cl. dntb.gov.uanih.gov These structural studies confirm that the inhibitor binds directly and covalently within the enzyme's active site. dntb.gov.ua

The N-terminal region of peptide chloromethyl ketones plays a crucial role in their inhibitory potency against thrombin. Modifications to the N-terminus of D-Phe-Pro-Arg-CH₂Cl have been shown to significantly reduce its inhibitory activity. The presence of a free amino group at the N-terminus is important for optimal inhibition. nih.gov

Research has demonstrated that extending the peptide chain at the N-terminus, for example by adding a Phenylalanine or Glycine (B1666218) residue, decreases the inhibition constant by one to two orders of magnitude. nih.gov Similarly, covalent immobilization of D-Phe-Pro-Arg-CH₂Cl to a polymer surface via its primary α-amino group resulted in a loss of inhibitory activity of more than two orders of magnitude. nih.gov This indicates that steric hindrance or the loss of the free amino group at the N-terminus interferes with the optimal binding of the inhibitor to the thrombin active site. nih.govnih.gov

Modification to D-Phe-Pro-Arg-CH₂ClEffect on Inhibition ConstantMagnitude of Change
N-terminal extension (Phe or Gly)Decrease1-2 orders of magnitude nih.gov
N-terminal immobilizationDecrease>2 orders of magnitude nih.gov

The amino acid sequence of arginine-containing peptides is a critical determinant of their specificity and potency as thrombin inhibitors. The D-Phe-Pro-Arg sequence has been identified as particularly effective for targeting thrombin. nih.govosti.gov In contrast, other this compound-containing peptides with different sequences show significantly weaker inhibition. For instance, Z-Arg-CH₂Cl and Phe-Phe-Arg-CH₂Cl, which feature a large hydrophobic group at the P2 position, are poor inhibitors of thrombin. nih.gov

D-Phe-Pro-Arg-CH₂Cl and its related tetrapeptide derivatives exhibit high selectivity for thrombin over other related serine proteases. These inhibitors are 2 to 5 orders of magnitude more potent against thrombin than against Factor IXa or plasma kallikrein. nih.gov While most arginine peptide chloromethyl ketones show moderate inhibition of plasma kallikrein (kobs/[I] values of 10²-10³ M⁻¹s⁻¹), their activity against Factor IXa is generally poor (kobs/[I] < 20 M⁻¹s⁻¹). nih.gov This demonstrates the high degree of specificity conferred by the P3-P2-P1 peptide sequence (D-Phe-Pro-Arg) for the active site of thrombin. nih.gov

InhibitorTarget EnzymeRelative Potency (kobs/[I] in M⁻¹s⁻¹)
D-Phe-Pro-Arg-CH₂ClThrombin~10⁷ nih.gov
D-Phe-Pro-Arg-CH₂ClPlasma Kallikrein10² - 10³ nih.gov
D-Phe-Pro-Arg-CH₂ClFactor IXa< 20 nih.gov

Inhibition of Kallikreins (Plasma and Urinary)

While D-Phe-Pro-Arg-CH₂Cl is a more potent inhibitor of thrombin, other this compound peptides have been developed as highly effective and selective inhibitors for human plasma kallikrein. nih.gov Peptides designed to mimic the C-terminus of bradykinin, a natural cleavage site for kallikrein, serve as potent affinity labels for this enzyme. nih.gov

Specifically, Ala-Phe-Arg-CH₂Cl and Pro-Phe-Arg-CH₂Cl have been identified as highly effective and selective inactivators of human plasma kallikrein. nih.gov Pro-Phe-Arg-CH₂Cl can inactivate 50% of plasma kallikrein in 24 minutes at a concentration as low as 2 x 10⁻⁸ M. nih.gov The affinity of human plasma kallikrein for Ala-Phe-Arg-CH₂Cl is high, with a reported inhibition constant (Ki) of 0.078 µM. nih.gov

These inhibitors demonstrate remarkable selectivity. Other trypsin-like proteases are significantly less susceptible to inactivation by Pro-Phe-Arg-CH₂Cl, with selectivity factors of 48 for plasmin and ranging from 100 to 100,000 for Factor Xa, thrombin, and urokinase. nih.gov This highlights the successful design of peptide sequences that can selectively target plasma kallikrein over other closely related enzymes. nih.gov

InhibitorTarget EnzymeKinetic ParameterValueSelectivity vs. Plasma Kallikrein
Ala-Phe-Arg-CH₂ClHuman Plasma KallikreinKi0.078 µM nih.gov1x
Pro-Phe-Arg-CH₂ClHuman Plasma Kallikrein50% Inactivation (24 min)2 x 10⁻⁸ M nih.gov1x
Pro-Phe-Arg-CH₂ClPlasmin--48x less susceptible nih.gov
Pro-Phe-Arg-CH₂ClFactor Xa, Thrombin, Urokinase--10² - 10⁵x less susceptible nih.gov

Inhibition of Plasmin (EC 3.4.21.7)

Peptides of this compound also inhibit plasmin, another key serine protease. The kinetics of this inactivation have been characterized to understand the affinity and reaction rates. In contrast to its high affinity for kallikrein, human plasmin shows similar affinity for both Ala-Phe-ArgCH2Cl (K_i = 1.3 µM) and the lysine (B10760008) analogue Ala-Phe-LysCH2Cl (K_i = 0.83 µM). nih.govosti.gov The rate constant for the irreversible inactivation step (k_2) for plasmin is 0.18 min⁻¹, which is comparable to that observed for plasma kallikrein. nih.govosti.gov

Kinetic Parameters for Human Plasmin Inactivation
InhibitorK_i (µM)k_2 (min⁻¹)
Ala-Phe-ArgCH₂Cl1.3 nih.govosti.gov0.18 nih.govosti.gov
Ala-Phe-LysCH₂Cl0.83 nih.govosti.gov0.18 nih.govosti.gov

This compound peptides exhibit significant selectivity, showing a much greater preference for kallikrein over other trypsin-like proteases. For example, Pro-Phe-ArgCH2Cl is substantially more effective against plasma kallikrein than against plasmin, with a susceptibility difference of a factor of 48. nih.govosti.gov The selectivity is even more pronounced when compared to other enzymes involved in coagulation, such as Factor Xa and thrombin, where the difference in susceptibility ranges from factors of 10² to 10⁵. nih.govosti.gov Similarly, certain arginine chloromethyl ketones like DNS-Glu-Gly-ArgCH2Cl can effectively distinguish Factor Xa from both thrombin and plasmin. bohrium.com

Inhibition of Coagulation Factors IXa, Xa, and VIIa

Arginine chloromethyl ketones have been investigated as inhibitors of various coagulation factors. Dansyl-glutamyl-glycyl-arginyl-chloromethylketone (DEGR-CK) irreversibly inhibits activated porcine Factor IXa with an apparent second-order rate constant of 1.7 x 10⁴ M⁻¹ min⁻¹. nih.gov This inhibition is stoichiometric, with approximately one mole of the inhibitor binding per mole of the enzyme. nih.gov The resulting DEGR-Factor IXa complex acts as an anticoagulant, particularly affecting the intrinsic pathway factors, while having a much weaker effect on Factor VII (extrinsic pathway) and Factor X (common pathway) assays. nih.gov

Peptide chloromethyl ketones generally inhibit Factor IXa poorly, with k_obs/[I] values less than 20 M⁻¹s⁻¹. nih.gov In contrast, Factor Xa can be effectively targeted by specific sequences. Affinity labels such as DNS-Glu-Gly-ArgCH2Cl and Ile-Glu-Gly-ArgCH2Cl have been developed that can distinguish Factor Xa from other proteases like thrombin and plasmin. bohrium.com However, the susceptibility of Factor Xa to inhibitors like Pro-Phe-ArgCH2Cl is 100 to 100,000 times lower than that of plasma kallikrein. nih.govosti.gov

Inhibition of Urokinase-type Plasminogen Activator (uPA)

Peptides of this compound are highly effective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease involved in fibrinolysis and cell migration.

Research has been conducted on the specific inactivation of plasminogen activator sourced from HeLa cells by peptides of this compound. A study by Coleman et al. focused on this interaction, demonstrating the utility of these inhibitors in studying the function of uPA in a cell-specific context. dntb.gov.ua

The effectiveness of this compound inhibitors against uPA is highly dependent on the peptide sequence, which confers specificity through interactions with the enzyme's binding sites. nih.gov Studies comparing various sequences have shown that the amino acid in the P3 position (the 'X' in X-Gly-Arg-CH₂Cl) significantly influences reactivity. nih.gov

For instance, Glu-Gly-Arg-CH₂Cl is approximately 25 times more reactive towards uPA than Pro-Gly-Arg-CH₂Cl. nih.gov Other derivatives, such as Ac-Gly-Gly-Arg-CH₂Cl and Dansyl-Glu-Gly-Arg-CH₂Cl, were also found to be more reactive than the proline-containing counterpart by factors of 3 and 6, respectively. nih.gov The presence of a Glycine residue in the P2 position appears to be a key determinant for the most effective reagents against uPA. nih.gov

Inhibitor Sequence (X-Gly-Arg-CH₂Cl)Relative Reactivity vs. Pro-Gly-Arg-CH₂Cl
Glu -Gly-Arg-CH₂Cl~25x more reactive
Dansyl-Glu -Gly-Arg-CH₂Cl~6x more reactive
Ac-Gly -Gly-Arg-CH₂Cl~3x more reactive
Pro -Gly-Arg-CH₂ClBaseline

Glu-Gly-Arg-CH₂Cl is a particularly potent inhibitor that alkylates the active-site histidine of uPA, with an apparent second-order rate constant of approximately 10⁴ M⁻¹ s⁻¹. nih.gov Interestingly, its mechanism of inhibition differs between the two primary forms of the enzyme. nih.gov

Against the two-chain form of uPA (tcu-PA), the inhibition is irreversible and proceeds in a two-step reaction. nih.gov In contrast, the single-chain form (scu-PA) is competitively inhibited by Glu-Gly-Arg-CH₂Cl, an interaction that is reversible upon removal of the inhibitor. nih.gov

uPA FormInhibition MechanismInhibition Constant (K_i)Second-Step Rate Constant (k₂)
Two-Chain (tcu-PA)Irreversible5.0 x 10⁻⁶ M0.05 s⁻¹
Single-Chain (scu-PA)Competitive1.3 x 10⁻⁶ MN/A

Inhibition of Matriptase and Matriptase-2

This compound derivatives have been investigated as inhibitors of matriptase and the closely related enzyme matriptase-2, both of which are type II transmembrane serine proteases (TTSPs). Matriptase-2, in particular, is a key regulator of iron homeostasis, making it a significant target for therapeutic intervention in iron overload disorders. nih.govnih.govnih.gov The design of selective inhibitors for these enzymes is crucial for understanding their distinct physiological roles and for developing targeted therapies.

Irreversible Inhibition of Matriptase-2 by Biotin-RQRR-CMK

A notable example of an this compound-based inhibitor is the short biotinylated peptide probe, Biotin-Arg-Gln-Arg-Arg-chloromethyl ketone (Biotin-RQRR-CMK). nih.gov This compound was initially developed as an activity-based probe for matriptase but has also been shown to be an effective irreversible inhibitor of matriptase-2. nih.govplos.org

The mechanism of inhibition involves the chloromethyl ketone (CMK) group, which acts as a "warhead." It forms an irreversible covalent bond with the active-site serine residue of the protease, thereby permanently inactivating the enzyme. nih.gov Kinetic analysis of the inhibition of matriptase-2 by Biotin-RQRR-CMK has demonstrated its high affinity and rapid inactivation capabilities. The second-order rate constant of inactivation (kinac/Ki) was determined to be 10,800 M-1s-1, indicating a potent and efficient inhibition process. nih.gov The biotin (B1667282) tag on the peptide allows for the detection and visualization of active matriptase-2 in experimental settings, such as Western blotting, confirming its utility as an activity-based probe. nih.govsciforum.net

InhibitorTarget EnzymeSecond-Order Rate Constant (kinac/Ki)
Biotin-RQRR-CMKMatriptase-210,800 M-1s-1nih.gov

Interaction with P1, P2, and P3/P4 Binding Pockets of Matriptase-2

The specificity of peptide-based inhibitors like Biotin-RQRR-CMK is largely determined by the interaction of their amino acid residues with the substrate-binding pockets (subsites) of the target protease. These pockets are designated S1, S2, S3, etc., corresponding to the P1, P2, P3 residues of the inhibitor peptide. The peptide sequence Arg-Gln-Arg-Arg is designed to mimic the natural substrate recognition sequence of the enzyme. nih.gov

Due to the presence of three arginine residues in its peptide sequence, it is predicted that Biotin-RQRR-CMK occupies the P1, P2, and P3/P4 binding pockets of matriptase-2. nih.gov The P1 position, which is the primary determinant of specificity for trypsin-like serine proteases, is occupied by an arginine residue. The guanidinium (B1211019) group of this arginine forms key interactions within the deep S1 pocket of the enzyme. The additional arginine residues at the P2 and P3/P4 positions likely engage with the corresponding S2 and S3/S4 subsites on the surface of matriptase-2, further enhancing the binding affinity and specificity of the inhibitor. nih.gov

Strategies for Enhancing Selectivity for Matriptase-2 over Matriptase

Achieving selectivity for matriptase-2 over the highly homologous matriptase is a significant challenge in inhibitor design. nih.gov However, specific strategies have been developed to exploit the subtle structural differences between the two enzymes.

One successful approach involves the incorporation of unnatural amino acids into the peptide sequence of the inhibitor. researchgate.net A key difference lies in the S2 binding pocket: matriptase-2 possesses a histidine residue (His99) at this position, whereas matriptase has a phenylalanine. nih.govresearchgate.net By introducing an amino acid like L-allo-threonine at the P2 position of the inhibitor, a favorable interaction can be established with the His99 of matriptase-2's S2 pocket. This strategy has led to the development of peptidic ketone inhibitors with approximately 60-fold selectivity for matriptase-2 over matriptase. researchgate.net

Computational methods, such as docking simulations, have also been employed to study the factors influencing selectivity. acs.org These studies have suggested that subpockets located farther from the catalytic site play a more pronounced role in determining selectivity. This insight allows for the rational design of novel inhibitors with improved selectivity profiles for either matriptase or matriptase-2. acs.orgnih.gov

Inhibition of Furin and Proprotein Convertases

Arginine chloromethyl ketones are also potent inhibitors of another family of serine proteases, the proprotein convertases (PCs). These enzymes are involved in the post-translational processing of a wide array of precursor proteins, including hormones, growth factors, and viral envelope glycoproteins. nih.govbpsbioscience.combpsbioscience.com Furin is the best-characterized member of this family.

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (dec-RVKR-cmk) as an Irreversible Inhibitor of Proprotein Convertases

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a well-established, small, synthetic, and cell-permeable peptide inhibitor. nih.govbpsbioscience.combpsbioscience.com It functions as an irreversible competitive inhibitor of furin and other proprotein convertases. nih.gov The peptide sequence RVKR mimics the consensus cleavage site recognized by these enzymes. The N-terminal decanoyl group enhances cell permeability, while the C-terminal chloromethyl ketone group covalently modifies the active site, leading to irreversible inhibition. mdpi.com This compound is widely used as a reference inhibitor in studies of proprotein convertase function and has been shown to block the processing of various viral glycoproteins, thereby acting as an antiviral agent. nih.govresearchgate.net

Comparative Efficacy against Furin, PC1, PC2, PC4, PACE4, PC5, and PC7

Dec-RVKR-cmk is known to be a broad-spectrum inhibitor, blocking the activity of all seven members of the subtilisin/kexin-like proprotein convertase family: furin, PC1 (also known as PC3), PC2, PC4, PACE4, PC5 (and its isoform PC5B), and PC7. bpsbioscience.combpsbioscience.comtocris.comrndsystems.com Its efficacy against these enzymes has been quantified, revealing potent inhibition across the family, with Ki (inhibition constant) values typically in the nanomolar to sub-nanomolar range. mdpi.com This broad activity makes it a valuable tool for investigating biological processes that rely on the activity of multiple proprotein convertases. nih.govjci.org

EnzymeAliasKi (nM) mdpi.comIC50 (nM) mdpi.com
FurinSPC1~11.3 ± 3.6
PC1SPC3 / PC32.0-
PC2SPC20.36-
PC4SPC43.6-
PACE4---
PC5SPC6 / PC60.120.17 ± 0.21 (PCSK5)
PC7SPC7 / LPC / PC80.120.54 ± 0.68 (PCSK7)

Note: Data for PACE4 was not specified in the provided source. The IC50 value for PC5 corresponds to PCSK5, and for PC7 corresponds to PCSK7 as reported in the source.

Structural Basis for P1 Arginine/Lysine Selectivity in Kex2

The yeast enzyme Kex2, a prototypical proprotein convertase, demonstrates a distinct preference for cleaving at paired basic amino acid sites, with a pronounced selectivity for arginine over lysine at the P1 position. The structural basis for this selectivity has been elucidated through high-resolution crystal structures of Kex2 in complex with peptidyl-chloromethylketone inhibitors. acs.orgacs.org Comparison of structures with either a P1 arginine or a P1 lysine reveals the key determinants of this recognition. acs.org

The S1 binding pocket of Kex2 is specifically adapted to accommodate the longer, planar, and more charge-distributed guanidinium group of arginine. When a peptidyl chloromethyl ketone inhibitor with a P1 arginine binds, the side chain fits deeply into the S1 pocket. In contrast, a crystal structure of Kex2 with an inhibitor containing a noncognate lysine at the P1 position shows that the lysine side chain is recognized in a more shallow fashion. acs.orgacs.orgnih.gov A secondary, alternate subsite within the S1 pocket binds the P1 lysine. acs.orgacs.org

This alternate and shallower binding displaces the bound peptide away from the catalytic nucleophile, Ser385. acs.orgacs.org Consequently, the geometry for the acylation step of the catalytic mechanism is less optimal. Kinetic studies of Kex2 inactivation by peptidyl chloromethyl ketones confirm that the selectivity between arginine and lysine at the P1 position originates during the acylation step. acs.orgacs.org This structural and kinetic evidence explains the observed decrease in the acylation rate for substrates containing a P1 lysine compared to those with a P1 arginine. acs.org

Docking Studies of Chloromethyl Ketone Probes in Furin Active Site

Computational docking studies have been employed to investigate the binding of peptidyl chloromethyl ketone inhibitors to the active site of furin, a human proprotein convertase related to Kex2. One such inhibitor studied is decanoyl-RVKR-chloromethylketone (CMK), a peptide derivative of this compound. nih.gov Molecular docking simulations of CMK with the furin active site have predicted strong binding affinities, with docking scores reported in the range of -9.18 to -9.87 kcal/mol. nih.gov These favorable scores suggest a good initial fit within the enzyme's catalytic pocket. nih.gov Another study reported a binding energy of -6.89 kcal/mol for the same reference inhibitor. sigmaaldrich.com

However, molecular dynamics (MD) simulations, which provide insights into the stability of the enzyme-inhibitor complex over time, have revealed that the binding of CMK can be unstable. nih.gov Despite a favorable initial docking score, some MD simulations showed that the CMK molecule moved away from the predicted binding site in the furin active site. This suggests that while the initial binding interaction is strong, the complex may not be stable, leading to a change in the binding mode during the simulation. These computational studies highlight the importance of combining docking with dynamic simulations to accurately predict the interaction and stability of chloromethyl ketone inhibitors in the furin active site.

Inhibition of Other Serine Proteases

Peptidyl derivatives of this compound are potent and selective irreversible inhibitors of various trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues. These inhibitors typically act via a two-step mechanism: initial reversible binding to the active site, followed by irreversible alkylation of the active site histidine residue. nih.gov

These compounds have shown high efficacy against enzymes involved in coagulation and fibrinolysis. nih.govnih.gov For instance, Pro-Phe-Arg-CH2Cl is a highly effective inhibitor of human plasma kallikrein. nih.gov Similarly, Dansyl-Glu-Gly-Arg-CH2Cl (DNS-Glu-Gly-ArgCH2Cl) is a potent and selective inactivator of bovine factor Xa, an essential enzyme in the blood coagulation cascade. nih.gov The selectivity of these inhibitors varies significantly among different trypsin-like enzymes, allowing for the design of targeted affinity labels. nih.govnih.gov The affinity of human plasma kallikrein for Ala-Phe-Arg-CH2Cl is approximately 60 times greater than for the corresponding lysine derivative, Ala-Phe-Lys-CH2Cl, highlighting the specificity for arginine. nih.gov In contrast, human plasmin shows similar affinity for both the arginine and lysine-based inhibitors. nih.gov

EnzymeInhibitorInhibition Constant (Ki) (µM)Second-Order Rate Constant (k2) (min-1)
Human Plasma KallikreinAla-Phe-Arg-CH2Cl0.0780.35
Human PlasminAla-Phe-Arg-CH2Cl1.30.18
Human PlasminAla-Phe-Lys-CH2Cl0.83-

Data sourced from Kettner & Shaw, 1978. nih.gov

Extracts from ragweed pollen contain a trypsin-like serine peptidase that demonstrates a strong preference for cleaving substrates at the P1 arginine position. nih.gov The specificity of this enzyme has been confirmed through inhibition studies. The enzyme is inhibited by general serine protease inhibitors as well as more specific agents like N-p-tosyl-L-lysine chloromethyl ketone (TLCK). nih.gov The activity of this arginine-specific peptidase is also effectively diminished by peptidyl chloromethyl ketone inhibitors, confirming that its substrate binding pocket is accessible to this class of affinity labels. nih.gov

Detailed research findings on the specific inhibition of human spleen fibrinolytic proteinase by this compound were not available in the searched literature.

Human Leukocyte Elastase (HLE) is a serine protease that preferentially cleaves substrates after small, hydrophobic amino acids, such as valine and alanine (B10760859). acs.org Its substrate specificity is distinct from trypsin-like enzymes that prefer basic residues. Consequently, this compound, which is designed to target the arginine-specific S1 binding pocket of enzymes like trypsin or plasmin, is not an effective inhibitor of HLE. Potent chloromethyl ketone inhibitors of HLE are peptide-based and feature valine or alanine at the P1 position, such as methoxysuccinyl-Ala-Ala-Pro-Val-CH2Cl. acs.org

The Hageman factor (also known as Factor XII) is a component of the blood coagulation system that can also trigger the classical complement pathway. A fragment of the activated Hageman factor (HFf) can directly activate the C1 component of the complement system. This activation process is dependent on the enzymatic activity of HFf. The use of an active site-directed inhibitor, H-D-proline-phenylalanine-arginine chloromethyl ketone, has been shown to prevent this HFf-dependent activation of the classical complement pathway. By treating HFf with this peptidyl this compound prior to incubation with serum, the subsequent reduction in total complement hemolytic activity is averted, demonstrating that the inhibitor effectively blocks the enzymatic site on HFf responsible for C1 activation.

Structure Activity Relationship Sar Studies of Arginine Chloromethyl Ketones

Influence of Amino Acid Sequence on Inhibitory Potency and Selectivity

The sequence of amino acids in peptidyl arginine chloromethyl ketones is a primary determinant of their inhibitory potency and selectivity. By altering the residues at positions P2, P3, and beyond (P1 being the fixed arginine), researchers can fine-tune the inhibitor's affinity for different enzymes.

For instance, the tripeptide D-Phe-Pro-Arg-CH2Cl is a highly potent inhibitor of thrombin, with a second-order rate constant (kobs/[I]) of 10(7) M-1s-1. nih.gov This particular sequence demonstrates remarkable selectivity, inhibiting thrombin much more effectively than other blood coagulation enzymes like factor IXa and plasma kallikrein by 2 to 5 orders of magnitude. nih.gov

Conversely, inhibitors designed to target other proteases exhibit different sequence preferences. Pro-Phe-Arg-CH2Cl and Ala-Phe-Arg-CH2Cl have been identified as highly effective and selective inhibitors of human plasma kallikrein. nih.gov Pro-Phe-Arg-CH2Cl, for example, can inactivate plasma kallikrein by 50% in 24 minutes at a mere 2 x 10(-8) M concentration. nih.gov Its selectivity is underscored by the fact that other trypsin-like enzymes such as plasmin, factor Xa, thrombin, and urokinase are significantly less susceptible, with differences in inactivation rates ranging from a factor of 48 to 100,000. nih.gov

The following table summarizes the inhibitory activity of different arginine chloromethyl ketone sequences against various enzymes.

Inhibitor SequenceTarget EnzymeInhibitory ActivityReference
D-Phe-Pro-Arg-CH2ClThrombinkobs/[I] = 10(7) M-1s-1 nih.gov
Pro-Phe-Arg-CH2ClPlasma Kallikrein50% inactivation at 2 x 10(-8) M in 24 min nih.gov
Ala-Phe-Arg-CH2ClPlasma KallikreinKi = 0.078 µM nih.gov
Ala-Phe-Lys-CH2ClPlasma KallikreinKi = 4.9 µM nih.gov
D-Phe-Pro-Arg-CH2Cl DerivativesFactor IXaPoor inhibition (kobs/[I] < 20 M-1s-1) nih.gov

Role of Specific Phenylalanine, Proline, and Arginine Residues in Binding Affinity

The individual amino acids within the peptide chain, particularly at the P1, P2, and P3 positions, play crucial roles in determining the binding affinity of the inhibitor. The P1 arginine residue is fundamental for targeting trypsin-like serine proteases, which have a specificity pocket that accommodates basic amino acids. The guanidinium (B1211019) group of arginine forms key electrostatic interactions within this S1 pocket. researchgate.netnih.gov

The residues at the P2 and P3 positions contribute significantly to both affinity and selectivity. The combination of Proline at P2 and Phenylalanine at P3, as seen in D-Phe-Pro-Arg-CH2Cl and Pro-Phe-Arg-CH2Cl, is highly effective for targeting thrombin and plasma kallikrein, respectively. nih.govnih.gov The proline residue introduces a conformational constraint that can favorably orient the inhibitor within the active site. The phenylalanine at P3 often engages in hydrophobic interactions with the enzyme surface, further enhancing binding.

Studies on factor Xa inhibitors have highlighted the importance of a Glutamic acid residue at the P3 position. bohrium.com This indicates that electrostatic interactions at subsites other than S1 can be critical for achieving selectivity. For plasma kallikrein, the affinity for Ala-Phe-ArgCH2Cl (Ki = 0.078 µM) is approximately 60 times higher than for its lysine-containing counterpart, Ala-Phe-LysCH2Cl (Ki = 4.9 µM), demonstrating the critical role of the P1 arginine in binding to this specific enzyme. nih.gov

InhibitorTarget EnzymeKey Residues and Their RoleReference
D-Phe-Pro-Arg-CH2ClThrombinP1-Arg for S1 pocket binding; P2-Pro for conformational rigidity; P3-Phe for hydrophobic interactions. nih.gov
Pro-Phe-Arg-CH2ClPlasma KallikreinP1-Arg is crucial for high affinity; substitution with Lys reduces affinity ~60-fold. nih.gov
DNS-Glu-Gly-Arg-CH2ClFactor XaP1-Arg and P3-Glu are important for specificity. bohrium.com

Impact of D-Amino Acids on Stability and Specificity

The incorporation of D-amino acids in place of their natural L-counterparts is a widely used strategy to enhance the metabolic stability of peptide-based inhibitors. Peptides containing D-amino acids are less susceptible to degradation by proteases, which can lead to a longer duration of action in a biological system. nih.govnih.govmdpi.com

The well-known thrombin inhibitor D-Phe-Pro-Arg-CH2Cl (PPACK) is a prime example. nih.govnih.gov The presence of the D-phenylalanine at the P3 position contributes to its resistance to proteolysis. nih.gov Further studies have shown that replacing the L-arginine at the P1 position with D-arginine can also confer resistance to proteolytic cleavage. nih.gov

ModificationEffectExampleReference
Substitution of L-amino acids with D-amino acidsIncreased resistance to proteolytic degradation (enhanced stability).D-Phe-Pro-Arg-CH2Cl nih.govnih.gov
D-amino acid at P1 positionConfers resistance to proteolysis.D-Phe-Pro-D-Arg-P1'-CONH2 scaffold nih.gov
D-amino acid substitutions at terminiMaintains antimicrobial activity and reduces inhibition by serum components.Antimicrobial peptide KKVVFKVKFKK nih.gov

Significance of the Free Amino Group at the N-terminus

The N-terminal amino group of peptidyl chloromethyl ketones can play a significant role in their inhibitory activity. Modifications at this terminus can drastically alter the inhibitor's potency.

N-terminal Modification of D-Phe-Pro-Arg-CH2ClEffect on Thrombin InhibitionReference
Free amino group (unmodified)Optimal potency (kobs/[I] = 10(7) M-1s-1) nih.gov
Extension with Phe or GlyInhibition constant reduced by 1-2 orders of magnitude nih.gov
Extension with a peptide moietyInhibition constant reduced by 1-2 orders of magnitude nih.gov

Effects of Hydrophobic Groups at Specific Sites (e.g., P2 site)

The nature of the amino acid side chain at the P2 position, which fits into the S2 subsite of the target protease, significantly influences inhibitory activity. While some degree of hydrophobicity can be beneficial, the size and nature of the hydrophobic group are critical.

InhibitorP2 Site GroupEffect on Thrombin InhibitionReference
Z-Arg-CH2ClLarge hydrophobic (Benzyloxycarbonyl)Poor inhibition nih.gov
Phe-Phe-Arg-CH2ClLarge hydrophobic (Phenylalanine)Poor inhibition nih.gov

Investigation of Unnatural Amino Acids in Peptide Sequence

The incorporation of unnatural amino acids into the peptide sequence of arginine chloromethyl ketones offers a powerful tool to enhance their pharmacological properties. Unnatural amino acids can introduce novel side chains, conformational constraints, and metabolic stability that are not achievable with the 20 proteinogenic amino acids.

This strategy has been employed in the design of direct thrombin inhibitors. By keeping the D-Phe-Pro-D-Arg scaffold constant, researchers have explored a variety of unnatural L- and D-amino acids at the P1' position (the residue immediately following the P1 arginine). nih.gov These studies revealed that potent, proteolysis-resistant inhibitors could be generated by incorporating small hydrophobic or polar amino acids at this position. nih.gov The use of unnatural amino acids allows for a more extensive exploration of the chemical space around the enzyme's active site, leading to the identification of inhibitors with improved potency, selectivity, and drug-like properties.

Conformational Analysis and Binding Modes within Enzyme Active Sites

Understanding the three-dimensional structure of arginine chloromethyl ketones when bound to their target enzymes is crucial for rational drug design. X-ray crystallography and molecular modeling are powerful techniques used to elucidate these binding modes and the conformational changes that occur upon binding.

The crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin has been resolved at 1.9 Å, providing a detailed view of the inhibitor-enzyme interactions. nih.gov This structure reveals how the inhibitor binds in a substrate-like manner to the active site. The P1 arginine side chain extends into the S1 specificity pocket, forming a salt bridge with Asp189. The D-Phe at P3 and Pro at P2 make extensive hydrophobic and van der Waals contacts with the enzyme. The chloromethyl ketone moiety forms a covalent bond with the active site histidine (His57), irreversibly inactivating the enzyme. researchgate.net

Studies on other enzymes, such as arginine kinase, show that substrate binding induces significant conformational changes, often involving flexible loops that close over the active site. mdpi.com This "induced fit" mechanism ensures the precise positioning of catalytic residues. In the case of arginine chloromethyl ketones, the inhibitor takes advantage of these natural conformational dynamics to first bind reversibly and then form the irreversible covalent bond. The binding of arginine itself can involve a network of hydrogen bonds and electrostatic interactions that stabilize the complex. nih.gov

Applications of Arginine Chloromethyl Ketones As Research Tools

Probes for Studying Coagulation and Fibrinolysis Pathways

The coagulation and fibrinolysis cascades are complex systems regulated by a series of serine proteases. Arginine chloromethyl ketones have been instrumental in dissecting these pathways by selectively inhibiting key enzymes, thereby allowing researchers to elucidate their specific functions.

Peptide chloromethyl ketones containing arginine have been synthesized and evaluated as inhibitors of several blood coagulation enzymes. nih.gov One of the most well-studied examples is D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and specific inhibitor of thrombin. nih.govnih.gov By irreversibly binding to the active site of thrombin, PPACK effectively blocks its downstream effects, including the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. This allows researchers to study the consequences of thrombin inhibition on the coagulation cascade.

Reagents for Enzyme Kinetics and Protease Inhibition Research

Arginine chloromethyl ketones serve as essential reagents for studying the kinetics of enzyme inhibition and for characterizing the activity of various proteases. Their irreversible mode of action allows for the determination of important kinetic parameters, such as the inhibition constant (Ki) and the second-order rate constant (kobs/[I] or k2), which provide insights into the inhibitor's affinity and efficiency. nih.govnih.gov

For example, studies have shown that D-Phe-Pro-Arg-CH2Cl exhibits a kobs/[I] value of 107 M-1s-1 for thrombin, indicating a very rapid rate of inactivation. nih.gov In contrast, its inhibitory activity against plasma kallikrein is moderate, with kobs/[I] values in the range of 102-103 M-1s-1. nih.gov Such kinetic data are crucial for comparing the potency and selectivity of different inhibitors and for understanding the structure-activity relationships of protease-inhibitor interactions.

The table below summarizes the kinetic parameters of various arginine chloromethyl ketones against key enzymes in the coagulation and fibrinolysis pathways, illustrating their utility in quantitative protease inhibition research.

InhibitorTarget Enzymekobs/[I] (M-1s-1)Ki (µM)
D-Phe-Pro-Arg-CH2ClThrombin1 x 10^7-
D-Phe-Pro-Arg-CH2ClFactor IXa< 20-
D-Phe-Pro-Arg-CH2ClPlasma Kallikrein10^2 - 10^3-
Ala-Phe-ArgCH2ClHuman Plasma Kallikrein-0.078
Pro-Phe-ArgCH2ClHuman Plasma Kallikrein--
Ala-Phe-LysCH2ClHuman Plasma Kallikrein-4.9
Ala-Phe-ArgCH2ClHuman Plasmin-1.3
Ala-Phe-LysCH2ClHuman Plasmin-0.83

Activity-Based Protein Profiling (ABPP) in Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed probes to label and identify active enzymes within complex biological samples. Arginine chloromethyl ketones have been adapted for this purpose, particularly for the study of serine proteases.

Biotinylated Probes for Detection of Active Proteases in Cellular Systems

To facilitate the detection and isolation of active proteases, arginine chloromethyl ketones can be tagged with a reporter group, such as biotin (B1667282). These biotinylated probes retain their ability to covalently bind to the active site of target enzymes. The attached biotin moiety then serves as a handle for affinity purification using streptavidin-coated beads or for detection via streptavidin-conjugated enzymes or fluorophores.

Biotinylated tripeptide chloromethyl ketones, such as biotinylated FPRCK (Phe-Pro-Arg-chloromethylketone) and EGRCK (Glu-Gly-Arg-chloromethylketone), have been developed for these applications. These probes allow for the selective labeling and subsequent visualization of active serine proteases on Western blots without the need for specific antibodies to the active form of the enzymes. This approach is highly sensitive, capable of detecting femtomole levels of active protease.

Identification and Separation of Catalytically Active Serine Proteases from Biological Fluids

A key advantage of biotinylated arginine chloromethyl ketone probes is their utility in identifying and separating catalytically active serine proteases from complex biological fluids like plasma or cell lysates. By incubating a biological sample with the biotinylated probe, active proteases become covalently labeled. These labeled enzymes can then be selectively captured and enriched using avidin-based affinity chromatography.

This enrichment step is crucial as it allows for the separation of low-abundance active proteases from the vast excess of inactive zymogens and other proteins present in biological fluids. Once isolated, the captured proteases can be identified using mass spectrometry-based proteomics techniques. This ABPP approach provides a snapshot of the "active proteome," offering valuable insights into the physiological or pathological states of a biological system. For instance, this method can be used to remove unwanted serine protease activity from a sample preparation prior to further analysis.

Tools for Investigating Thrombin-Mediated Cellular Processes

Thrombin, a key serine protease in the coagulation cascade, is also a potent signaling molecule that elicits a variety of cellular responses by cleaving and activating protease-activated receptors (PARs). Arginine chloromethyl ketones, particularly PPACK, have been instrumental in dissecting the catalytic versus non-catalytic functions of thrombin in these cellular processes.

Studies on Fibrin Deposition, Angiogenesis, and Proinflammatory Processes

By irreversibly inhibiting the catalytic activity of thrombin, PPACK allows researchers to investigate the role of thrombin's enzymatic function in various cellular events. For example, in studies of fibrin deposition, PPACK-inhibited thrombin can still bind to fibrin through its exosites, but it cannot cleave fibrinogen. This has been used to study the non-catalytic binding interactions between thrombin and fibrin.

In the context of angiogenesis, the process of new blood vessel formation, thrombin has been shown to have complex effects. Research has demonstrated that proteolytically inactive PPACK-thrombin has no effect on the adhesion of human umbilical vein endothelial cells (HUVECs) to extracellular matrix components, a crucial early event in angiogenesis. nih.gov This finding, contrasted with the inhibitory effect of active thrombin, highlights the dependence on thrombin's catalytic activity for this particular cellular response and establishes PPACK as a tool to probe such mechanisms. nih.gov

Furthermore, thrombin is known to play a role in inflammation. Studies have shown that thrombin can induce the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, in human tracheal smooth muscle cells. The use of PPACK in these studies demonstrated that this proinflammatory effect is dependent on the proteolytic activity of thrombin, as the inhibitor was able to diminish the upregulation of these inflammatory molecules. This illustrates the utility of arginine chloromethyl ketones in elucidating the mechanisms by which thrombin contributes to proinflammatory processes.

Evaluation of Thrombin Binding to Platelet Glycoprotein (B1211001) Ib

Arginine chloromethyl ketones, potent and irreversible inhibitors of thrombin, serve as critical research tools in the evaluation of thrombin's interaction with platelet glycoprotein Ib (GPIb). The binding of thrombin to GPIb on the platelet surface is a crucial event in platelet activation and subsequent thrombus formation. Understanding the specifics of this interaction is paramount in the development of novel antithrombotic therapies.

By utilizing this compound derivatives, such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), researchers can specifically block the active site of thrombin. This chemically modified, inactive thrombin can then be used in binding assays to study its interaction with GPIb without triggering downstream platelet activation events. This allows for the isolated study of the binding kinetics and structural requirements of the thrombin-GPIb interaction.

Competition binding studies have been instrumental in this area. In these assays, the ability of catalytically inactive PPACK-thrombin to compete with native α-thrombin for binding to the high-affinity thrombin receptor on platelets has been evaluated. researchgate.net Such studies have demonstrated that PPACK-thrombin does indeed compete with α-thrombin at this high-affinity site, acting as an antagonist of α-thrombin-induced platelet activation. researchgate.net This confirms that the binding to GPIb is not solely dependent on thrombin's enzymatic activity and that arginine chloromethyl ketones can be effectively used to dissect the binding and signaling functions of thrombin at the platelet surface.

The use of these inhibitors has been fundamental in confirming that the high-affinity binding site for thrombin on human platelets is a classical receptor, and its occupancy is necessary for platelet activation by low concentrations of thrombin. researchgate.net

Anticoagulant Reagents for In Vitro Research Sample Preparation

Prevention of Proteolytic Artifacts in Blood Samples (e.g., during rt-PA studies)

In the context of thrombolytic therapy research, particularly studies involving recombinant tissue-type plasminogen activator (rt-PA), the prevention of in vitro proteolytic artifacts in blood samples is crucial for accurate analysis. The continued activity of rt-PA in collected blood samples can lead to the activation of plasminogen to plasmin, resulting in the degradation of fibrinogen and other key proteins, thus skewing analytical results.

D-Phe-Pro-Arg-chloromethylketone (PPACK) has been identified as a rapid and effective inhibitor of rt-PA for this purpose. researcher.life When rt-PA is added to whole blood in vitro, it can cause a significant decrease in fibrinogen and plasminogen levels, and a near-complete depletion of alpha 2-antiplasmin. researcher.life The addition of PPACK to the blood collection syringe effectively prevents these proteolytic events. researcher.life

Studies have shown that PPACK completely inhibits changes in fibrin degradation products, plasminogen, and alpha 2-antiplasmin in blood samples containing rt-PA. researcher.life Furthermore, in studies involving rhesus monkeys infused with rt-PA, blood samples collected with PPACK showed a significant increase in the recovery of immunoreactive rt-PA and more consistent measures of fibrinogen, FDPs, plasminogen, and alpha 2-antiplasmin compared to samples collected with aprotinin. researcher.life This indicates that PPACK is highly effective in preventing the in vitro formation of artifacts due to the presence of active rt-PA, ensuring the integrity of the sample for subsequent analysis. researcher.life

Parameterrt-PA alonert-PA + PPACK
Fibrinogen 50% decreaseNo significant loss
Plasminogen 90% decreaseNo significant change
alpha 2-antiplasmin Below detectable levelsNo significant change
Fibrin Degradation Products IncreaseNo significant change

Table 1: Effect of PPACK on Proteolytic Artifacts in Blood Samples Containing rt-PA

Alternative to Heparin for Blood Gas and Electrolyte Analyses in Research

Heparin is a commonly used anticoagulant for the preparation of blood samples for blood gas and electrolyte analysis. However, its use can introduce preanalytical bias, particularly in the measurement of ionized calcium (iCa). ascls.orgresearchgate.net D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) has been evaluated as a superior alternative anticoagulant for these applications in a research setting. ascls.orgresearchgate.net

Research has shown that increasing concentrations of lithium heparin in serum samples lead to a negative proportional bias in iCa concentration. ascls.orgresearchgate.net In contrast, no such bias in iCa concentration is observed with increasing concentrations of PPACK. ascls.orgresearchgate.net When whole blood is anticoagulated with lithium heparin, a consistent negative bias for iCa is observed compared to non-anticoagulated whole blood. ascls.orgresearchgate.net Conversely, PPACK-anticoagulated whole blood shows no iCa bias. ascls.orgresearchgate.net

Furthermore, PPACK does not introduce any significant bias in the measurement of whole-blood PO2, PCO2, pH, or sodium and potassium concentrations. ascls.orgresearchgate.net These findings suggest that PPACK possesses ideal bias-free properties as an anticoagulant for research analyses of blood gases, electrolytes, and ionized calcium. ascls.orgresearchgate.net

AnalyteLithium HeparinPPACK
Ionized Calcium (iCa) Negative proportional biasNo bias
PO2 No biasNo bias
PCO2 No biasNo bias
pH No biasNo bias
Sodium No biasNo bias
Potassium No biasNo bias

Table 2: Comparison of Anticoagulant Bias in Blood Gas and Electrolyte Analyses

Utility in Fibrinogen Measurement Methodologies for Large-Scale Studies

Accurate measurement of plasma fibrinogen concentration is essential in large-scale epidemiological studies and clinical trials, as it is a recognized risk factor for cardiovascular disease. nih.gov The choice of anticoagulant can influence the results of fibrinogen assays. While sodium citrate (B86180) is the recommended anticoagulant, specimens in multicenter studies are often collected with other anticoagulants.

Research has demonstrated that fibrinogen can be reliably measured by clot-rate assay in plasma samples containing D-Phe-Pro-Arg chloromethyl ketone (PPACK) and aprotinin, with only slight modifications to the methodology. nih.gov The correlation of fibrinogen values between samples collected with sodium citrate and those with a PPACK-containing special anticoagulant is very high (r = .9717). nih.gov This indicates that samples collected with PPACK can be used for fibrinogen analysis in large studies, and the results can be compared with those obtained from citrated plasma. nih.gov The ability to use samples collected in PPACK for fibrinogen measurement enhances the flexibility and feasibility of conducting large-scale research studies where specific sample collection protocols may vary. nih.gov

Application in Lupus Anticoagulant (LA) Identification Assays for Research Diagnostics

The laboratory diagnosis of Lupus Anticoagulant (LA) is complex and susceptible to interference from therapeutic anticoagulants present in patient samples. LA are antibodies that prolong phospholipid-dependent clotting assays in vitro. Standard LA testing involves a series of screening, mixing, and confirmatory tests. The presence of anticoagulants like heparin or warfarin (B611796) can lead to false-positive results, complicating the interpretation.

In a research diagnostic setting, arginine chloromethyl ketones could be investigated as a potential tool to mitigate this issue. As potent and specific thrombin inhibitors, they could serve as an alternative anticoagulant for sample collection when LA testing is intended. The rationale would be to prevent coagulation in the sample tube without interfering with the downstream LA assays, which are primarily sensitive to inhibitors of the prothrombinase complex.

While direct studies on the use of arginine chloromethyl ketones in LA diagnostic protocols are not prevalent, their well-defined mechanism of action as thrombin inhibitors suggests a potential application. Research could explore if samples anticoagulated with a specific this compound, like PPACK, would provide a more accurate baseline for LA testing by avoiding the broad-spectrum effects of other anticoagulants. This would be particularly valuable in research settings aiming to standardize LA testing and understand the impact of different preanalytical variables.

Modulators for Studying Complement Activation Pathways

The complement system is a critical component of the innate immune system, and its activation occurs through three main pathways: the classical, lectin, and alternative pathways. These pathways converge to activate key serine proteases, leading to an inflammatory response and elimination of pathogens. The study of these pathways and their regulation is crucial for understanding various inflammatory and autoimmune diseases.

Arginine chloromethyl ketones, as potent inhibitors of serine proteases, represent valuable research tools for dissecting the roles of specific proteases within the complement cascade. While not yet widely reported as modulators of complement activation, their known inhibitory activity against proteases like thrombin and kallikrein suggests their potential utility in this field of research. nih.govnih.gov

The use of such specific inhibitors would be a powerful approach to modulate and study the complement activation pathways in vitro, providing insights into their regulation and role in disease pathogenesis.

Components in Novel Drug Delivery System Research (e.g., conjugation with cytotoxins for targeted delivery)

Arginine chloromethyl ketones are being explored as critical components in the development of sophisticated drug delivery systems, particularly for targeted cancer therapy. Their utility in this context stems from their ability to be incorporated into larger molecules, such as peptides, which can then be conjugated to cytotoxic agents. This approach aims to create highly specific therapeutic agents that can selectively target and eliminate cancer cells while minimizing damage to healthy tissues.

A notable example of this strategy is the synthesis of a tripeptide chloromethyl ketone, phenylalanine-phenylalanine-arginine chloromethyl ketone (FFRck), which is subsequently linked to a potent cytotoxin. acs.orgnih.gov This peptide-drug conjugate can then be attached to a targeting moiety, such as a protein that recognizes a specific receptor overexpressed on the surface of cancer cells.

One such system involves the conjugation of the cytotoxin EF24, a synthetic analog of curcumin (B1669340), with the FFRck peptide. acs.orgnih.gov This conjugate is further linked to factor VIIa (fVIIa), a protein that binds with high affinity to tissue factor (TF). acs.orgnih.gov Tissue factor is a transmembrane receptor that is aberrantly and abundantly expressed on the surface of many types of cancer cells and tumor-associated blood vessels, making it an attractive target for selective drug delivery. acs.orgacs.org

The proposed mechanism of action for this drug delivery system is that the fVIIa component acts as a homing device, directing the entire complex to TF-expressing cancer cells. nih.govacs.org Upon binding to tissue factor, the fVIIa-drug conjugate complex is internalized by the cell through endocytosis. nih.govacs.org Once inside the cell, the cytotoxic agent, EF24, is released, where it can then exert its anticancer effects, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

Research has demonstrated that the conjugate of EF24 with the this compound-containing peptide and fVIIa exhibits enhanced cytotoxic effects on cancer cells compared to the cytotoxin alone. nih.gov For instance, when tested on MDA-MB-231 breast cancer cells and RPMI-7951 human melanoma cells, the complete conjugate was found to be more effective at arresting cell growth. nih.gov In contrast, the EF24-FFRck conjugate, without the fVIIa targeting protein, showed no effect on cell viability, highlighting the importance of the targeted delivery mechanism for the drug to cross the cell membrane and be effective. acs.org

This research underscores the potential of arginine chloromethyl ketones as versatile building blocks in the design of targeted drug delivery systems. By integrating them into peptide structures that can be linked to both cytotoxic payloads and targeting ligands, researchers are developing innovative strategies to improve the efficacy and specificity of cancer chemotherapy.

ComponentFunctionReference
This compoundPart of the tripeptide linker (FFRck) that connects the cytotoxin to the targeting protein. acs.orgnih.gov
EF24The cytotoxic agent (a curcumin analog) that induces cancer cell death. acs.orgnih.govnih.gov
Factor VIIa (fVIIa)The targeting protein that binds to Tissue Factor (TF) on cancer cells, facilitating targeted delivery. acs.orgnih.gov
Tissue Factor (TF)The receptor overexpressed on cancer cells that is targeted by fVIIa. acs.orgnih.govacs.org

Methodological Considerations in Academic Research Utilizing Arginine Chloromethyl Ketones

Stability and Reactivity in Aqueous Solutions and Experimental Conditions

The experimental utility of arginine chloromethyl ketones is intrinsically linked to their stability and reactivity in aqueous environments. The chloromethyl ketone (CMK) moiety is a reactive electrophile that alkylates a key histidine residue in the active site of target serine proteases, leading to irreversible inhibition. However, this reactivity also renders the compound susceptible to degradation in aqueous solutions, a factor that must be carefully managed in experimental design.

The stability of peptidyl chloromethyl ketones is significantly influenced by pH. Generally, these compounds exhibit greater stability in acidic conditions and are prone to rapid degradation at neutral or alkaline pH. For instance, studies on N-α-Tosyl-L-lysine Chloromethyl Ketone (TLCK) have shown that it is very unstable above pH 6.0. sigmaaldrich.com Similarly, research on a cysteine chloromethyl ketone derivative indicated that it is most stable at lower pH values. nih.gov This pH-dependent instability is critical, as many enzymatic assays are conducted at physiological pH (around 7.4), where the inhibitor's half-life may be short. Researchers must, therefore, prepare stock solutions in acidic buffers (e.g., 1 mM HCl) and introduce them to the reaction mixture immediately before starting the experiment to minimize pre-incubation degradation. sigmaaldrich.com

Temperature is another critical factor. The degradation of chloromethyl ketones generally follows pseudo-first-order kinetics, and the rate of degradation increases with temperature, adhering to the Arrhenius equation. nih.gov Therefore, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) and to conduct experiments at controlled, and often lower, temperatures where feasible to maintain the inhibitor's integrity over the course of the assay. cellsciences.com

The high reactivity of the chloromethyl ketone group, while essential for its inhibitory mechanism, can also lead to non-specific reactions. This has led to the development of alternative inhibitors, such as peptidyl fluoromethyl ketones, which are generally less reactive towards non-target nucleophiles. mdpi.com

Table 1: Factors Influencing the Stability of Peptidyl Chloromethyl Ketones in Experimental Settings
ParameterEffect on StabilityMethodological RecommendationSource
pHIncreased instability and degradation at neutral to alkaline pH (>6.0). More stable at lower pH.Prepare stock solutions in acidic buffers (e.g., 1 mM HCl, pH 3.0). Minimize pre-incubation time in neutral/alkaline assay buffers. sigmaaldrich.comnih.gov
TemperatureDegradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Conduct experiments at controlled temperatures and avoid prolonged incubation at elevated temperatures. nih.govcellsciences.com
Aqueous SolutionSusceptible to hydrolysis and reaction with nucleophiles present in buffer solutions.Prepare solutions fresh before use. Be aware of potential interactions with buffer components. rsc.org
LightFluorescently-labeled derivatives may be light-sensitive.Protect solutions from light, especially when using fluorescent tags. cellsciences.com

Optimization of Incubation Parameters for Enzyme Inactivation

The irreversible nature of inhibition by arginine chloromethyl ketones means that the extent of enzyme inactivation is dependent on both the concentration of the inhibitor and the incubation time. Optimizing these parameters is crucial for achieving complete and specific inactivation without introducing artifacts from inhibitor degradation or non-specific effects.

The inactivation process typically follows pseudo-first-order kinetics when the inhibitor concentration is in large excess over the enzyme concentration. The observed rate of inactivation (k_obs) is dependent on the inhibitor concentration [I]. For example, Pro-Phe-Arg-chloromethylketone has been shown to inactivate plasma kallikrein by 50% in 24 minutes at a concentration of 2 x 10⁻⁸ M. nih.gov

Key parameters to optimize during incubation include:

Inhibitor Concentration: The concentration of the arginine chloromethyl ketone should be sufficient to ensure a reasonable rate of inactivation. This is often determined empirically, with concentrations typically ranging from nanomolar to micromolar, depending on the inhibitor's potency and the target enzyme. nih.govmedchemexpress.com

Incubation Time: The duration of incubation should be adequate to allow for the desired level of enzyme inactivation. Time-course experiments are essential to determine the optimal incubation period.

Temperature: As with stability, the rate of the inactivation reaction is temperature-dependent. Higher temperatures will generally increase the rate of covalent bond formation but must be balanced against the increased rate of inhibitor degradation and potential enzyme denaturation.

pH: The pH of the incubation buffer can affect both the inhibitor's stability and the enzyme's activity and conformation, thereby influencing the rate of inactivation. The optimal pH for inactivation is often a compromise between inhibitor stability and enzyme activity.

Table 2: Examples of Incubation Parameters for Enzyme Inactivation by this compound Derivatives
InhibitorTarget EnzymeInhibitor ConcentrationIncubation TimeObserved EffectSource
D-Phe-Pro-Arg-CH₂Cl (PPACK)ThrombinNot specified1 minuteConcentration-dependent decrease in thrombin activity rsc.org
Pro-Phe-Arg-CH₂ClPlasma Kallikrein2 x 10⁻⁸ M24 minutes50% inactivation nih.gov
DNS-Glu-Gly-Arg-CH₂ClFactor Xa2.0 x 10⁻⁹ M13 minutes50% inactivation medchemexpress.com
Ala-Phe-Arg-CH₂ClPlasma KallikreinKi = 0.078 µMNot specifiedk₂ = 0.35 min⁻¹ nih.gov

Analytical Techniques for Characterization of Inhibitor-Enzyme Complexes

A detailed understanding of the interaction between an this compound and its target enzyme requires sophisticated analytical techniques to characterize the resulting covalent complex at a molecular level.

X-ray Crystallography: This is a powerful technique for obtaining high-resolution, three-dimensional structural information of the inhibitor-enzyme complex. By crystallizing the complex and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can determine the precise atomic coordinates of both the enzyme and the covalently bound inhibitor. This provides invaluable insights into the binding mode, the specific interactions between the inhibitor and the active site residues, and any conformational changes in the enzyme upon inhibition. A notable example is the refined 1.9-Å X-ray crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK), which has elucidated the detailed geometry of the active site and the basis for the inhibitor's specificity. osti.gov

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical biosensing technique used to study molecular interactions. In the context of arginine chloromethyl ketones, SPR can be used to determine the kinetics of the two-step inactivation process: the initial non-covalent binding (formation of the enzyme-inhibitor complex) and the subsequent covalent bond formation. By immobilizing the target enzyme on a sensor chip and flowing the inhibitor over the surface, one can monitor the changes in refractive index that correspond to the binding and covalent modification events. The resulting sensorgram provides data to calculate the association rate constant (k_on), the dissociation rate constant (k_off) for the initial binding, and the rate of inactivation (k_inact). nih.gov SPR is particularly useful for characterizing covalent inhibitors, although the irreversible nature of the binding presents challenges, such as the inactivation of the protein surface on the sensor chip. nih.gov

Development of Assays for Measuring Residual Enzyme Activity

To quantify the efficacy of an this compound inhibitor, it is essential to have reliable assays for measuring the residual activity of the target enzyme after incubation with the inhibitor. The choice of assay depends on the specific enzyme and the desired sensitivity and throughput.

Chromogenic Substrate Assays: These are widely used, convenient, and often high-throughput assays for measuring the activity of proteases. They utilize a synthetic peptide substrate that is specific for the target enzyme and is conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a color change that can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm). nih.govnih.gov The rate of color development is directly proportional to the residual enzyme activity. These assays are highly adaptable for measuring the activity of enzymes like thrombin and factor Xa. rsc.orgnih.gov

Labeled Fibrin (B1330869) Assay (Fibrin Plate Assay): This method is particularly relevant for enzymes involved in the coagulation and fibrinolytic cascades, such as thrombin and plasmin. In a typical fibrin plate assay, a layer of fibrin is formed in a petri dish or a multi-well plate. A sample containing the enzyme (with or without the inhibitor) is then applied to the fibrin gel. The residual enzyme activity is determined by measuring the area of the lysed zone on the fibrin plate after a specific incubation period. This assay provides a direct measure of the enzyme's ability to degrade its natural substrate, fibrin. Modifications of this assay can use radiolabeled or fluorescently labeled fibrinogen to allow for more quantitative measurements of fibrin degradation.

Table 3: Comparison of Assays for Measuring Residual Enzyme Activity
Assay TypePrincipleAdvantagesDisadvantagesTypical Enzyme TargetsSource
Chromogenic Substrate AssayEnzymatic cleavage of a synthetic peptide releases a colored product (p-nitroaniline), measured by absorbance.High-throughput, quantitative, sensitive, and widely available commercial kits.Uses an artificial substrate, which may not perfectly reflect activity on natural substrates.Thrombin, Factor Xa, Plasmin, Kallikrein rsc.orgnih.govnih.gov
Fibrin Plate AssayEnzyme digests a fibrin gel, creating a zone of lysis. Residual activity is proportional to the area of the lysed zone.Measures activity on a physiologically relevant substrate (fibrin). Simple to perform.Less quantitative than chromogenic assays, longer incubation times, and lower throughput.Thrombin, Plasmin, Plasminogen Activators

Future Directions in Arginine Chloromethyl Ketone Research

Design of Next-Generation Highly Selective Protease Probes

The utility of arginine chloromethyl ketones as research tools is directly proportional to their specificity. While the arginine residue provides initial targeting towards trypsin-like serine proteases, achieving high selectivity for a single protease within this large family requires sophisticated molecular design. Next-generation probes are being developed by extending the peptide sequence of the inhibitor to interact with subsites (S2, S3, S4, etc.) away from the primary specificity pocket (S1) of the target enzyme.

Synthetic procedures have been developed to create peptide-based arginine chloromethyl ketones that act as highly effective and selective affinity labels. nih.govosti.gov By mimicking the physiological cleavage site of a target protease, researchers can craft inhibitors with remarkable potency and specificity. For instance, probes corresponding to the C-terminus of bradykinin, a natural substrate for plasma kallikrein, have yielded inhibitors that are highly selective for this enzyme over other related proteases like plasmin, factor Xa, and thrombin. nih.govosti.gov

Key strategies in the design of these probes include:

Mimicking Natural Substrate Sequences: Probes like Pro-Phe-ArgCH₂Cl and Ala-Phe-ArgCH₂Cl have been synthesized to mimic the cleavage site of kininogen by kallikrein. nih.gov Similarly, inhibitors based on the prothrombin sequence (-Ile-Glu-Gly-Arg-) have been developed to selectively target factor Xa. bohrium.com

Modification of Peptide Termini: The addition of moieties like the dansyl (DNS) group at the N-terminus can significantly enhance both potency and selectivity. For example, DNS-Glu-Gly-ArgCH₂Cl is a particularly effective and selective inhibitor of factor Xa. bohrium.com

Systematic Variation of Amino Acid Residues: The specificity of an inhibitor can be fine-tuned by altering the amino acids at positions P2, P3, and P4. The importance of a P3 glutamic acid residue, for instance, has been established for determining factor Xa specificity. bohrium.com

The effectiveness of these design principles is demonstrated by the significant differences in inhibitory constants (Ki) and inactivation rates observed between different proteases.

Interactive Table: Selectivity of Arginine Chloromethyl Ketone-Based Probes

InhibitorTarget ProteaseAffinity (Ki)Relative SelectivitySource
Pro-Phe-ArgCH₂ClHuman Plasma Kallikrein-48x more effective against kallikrein than plasmin; 100-100,000x more effective than factor Xa, thrombin, and urokinase. nih.gov
Ala-Phe-ArgCH₂ClHuman Plasma Kallikrein0.078 µM~60x higher affinity for kallikrein than the corresponding lysine (B10760008) analog (Ala-Phe-LysCH₂Cl). nih.govosti.gov
Ala-Phe-ArgCH₂ClHuman Plasmin1.3 µMSimilar affinity to the corresponding lysine analog (Ala-Phe-LysCH₂Cl, Ki = 0.83 µM). nih.govosti.gov
DNS-Glu-Gly-ArgCH₂ClBovine Factor Xa-16-22x more effective against factor Xa than human plasma kallikrein. bohrium.com
Ac-Glu-Gly-ArgCH₂ClBovine Factor Xa-Over 50x more effective against factor Xa than thrombin and plasmin. bohrium.com

Elucidation of Broader Protease Inhibition Profiles

A critical aspect of future research is to move beyond a single target and establish comprehensive inhibition profiles for arginine chloromethyl ketones across the entire proteome. While designed for a specific enzyme, these inhibitors can exhibit off-target activity against other proteases with similar substrate specificities. Understanding this broader profile is essential for interpreting experimental results accurately and for anticipating potential side effects in therapeutic applications.

For example, while Pro-Phe-ArgCH₂Cl is a potent inhibitor of plasma kallikrein, it also inactivates plasmin, albeit at a significantly lower rate. nih.gov Likewise, factor Xa inhibitors were also tested against thrombin, plasmin, and plasma kallikrein to determine their selectivity. bohrium.com These studies highlight that even highly selective compounds can have measurable effects on other enzymes.

Furthermore, the biological effects of chloromethyl ketones may not be limited to protease inhibition. Some of these compounds have been shown to impair the intracellular glutathione (B108866) redox system, which is crucial for cellular homeostasis. nih.gov This suggests that the cellular consequences of using these inhibitors could be more complex than simple enzyme inactivation. This broader profiling is crucial for distinguishing effects caused by the inhibition of extracellular proteases from other intracellular biochemical perturbations. nih.gov

Exploration of Arginine Chloromethyl Ketones in Complex Biological Systems

The ultimate test of a molecular probe's utility is its performance in a complex biological milieu, such as cell lysates, living cells, or whole organisms. Future research will increasingly focus on applying arginine chloromethyl ketones in these contexts to study enzyme function and activity. This is often achieved through the development of activity-based probes (ABPs).

ABPs are modified inhibitors that contain a reporter tag, such as a fluorophore (like fluorescein) or an affinity handle (like biotin), in addition to the reactive chloromethyl ketone warhead. nih.gov These probes covalently label the active form of their target enzyme, allowing for its detection, quantification, and identification within a complex protein mixture. This approach provides a direct measure of enzyme activity, rather than just protein abundance.

The application of such probes allows researchers to:

Directly profile protease activities in complex proteomes. researchgate.net

Visualize the localization and activity of specific enzymes within cells.

Identify novel enzyme-substrate relationships and pathological roles of proteases.

Assess the efficacy of drug candidates by measuring their ability to compete with the ABP for binding to the target enzyme.

The development of quenched activity-based probes (qABPs) represents a further advancement, where the reporter signal is initially masked and only becomes active upon covalent modification of the target enzyme. stanford.edu This strategy significantly improves the signal-to-noise ratio, enabling more sensitive detection of enzyme activity in complex systems.

Development of Novel Synthetic Routes for Enhanced Scalability and Purity

To support the expanding research and potential clinical applications of arginine chloromethyl ketones, the development of efficient, scalable, and high-purity synthetic methods is paramount. While foundational synthetic procedures for peptidyl chloromethyl ketones have been established, ongoing research aims to improve these processes. nih.govnih.gov

Modern synthetic chemistry offers several avenues for advancement. Solid-phase synthesis, for example, allows for the rapid generation of diverse peptide-based inhibitors for screening and optimization. researchgate.net This technique is amenable to automation and can simplify the purification of the final product.

Key areas for development in synthetic routes include:

Improved Coupling Reagents: Utilizing more efficient and milder coupling reagents to minimize side reactions and racemization during peptide chain elongation.

Advanced Protecting Group Strategies: Implementing orthogonal protecting group schemes that allow for selective deprotection and modification, which is crucial for synthesizing complex probes with reporter tags.

Stereoselective Synthesis: Developing methods that ensure high stereochemical purity of the final product, as the stereochemistry of each amino acid is critical for proper recognition by the target protease.

Purification Techniques: Optimizing chromatographic purification methods to ensure the high purity required for biochemical and cellular studies.

While much of the detailed synthetic methodology in the literature focuses on related compounds like fluoromethyl ketones, the principles are often transferable. mdpi.com For instance, strategies involving the construction of key building blocks, such as a protected arginine derivative ready for coupling, are applicable across different types of peptidyl ketone inhibitors. The continual refinement of these synthetic approaches will be essential for making arginine chloromethyl ketones more accessible and reliable tools for the scientific community.

Q & A

Q. What is the mechanism of action of arginine chloromethyl ketone in enzyme inhibition studies, and how should researchers validate its specificity?

this compound acts as an irreversible inhibitor of serine proteases by covalently modifying the active-site histidine residue. To validate specificity, researchers should:

  • Perform kinetic assays with increasing inhibitor concentrations to observe time-dependent inactivation .
  • Use control experiments with structurally similar but inactive analogs to rule out nonspecific binding.
  • Confirm selectivity via SDS-PAGE analysis of enzyme-inhibitor complexes to detect covalent adduct formation .

Q. What are the standard protocols for preparing this compound solutions in enzyme assays?

  • Dissolve the compound in anhydrous DMSO to create a 10–20 mM stock solution, ensuring minimal hydrolysis.
  • Optimize working concentrations (typically 1–100 µM) using dose-response curves to determine IC50 values.
  • Include solvent controls (e.g., DMSO-only wells) to account for solvent effects on enzyme activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibition potency of this compound across different experimental models (e.g., purified enzymes vs. cell lysates)?

Discrepancies may arise from differences in pH, ionic strength, or competing substrates. To address this:

  • Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and pre-incubate inhibitors with enzymes for fixed durations .
  • Deproteinize lysates using acetone precipitation (80 g/L, 0.1 mL per 2 mL sample) to remove interfering substances like endogenous proteases .
  • Validate results with orthogonal methods, such as fluorometric assays or mass spectrometry, to confirm covalent modification .

Q. What strategies mitigate off-target effects of this compound in studies involving proteolytic cascades (e.g., blood coagulation pathways)?

  • Use kinetic partitioning assays to distinguish primary targets from secondary interactions.
  • Employ activity-based protein profiling (ABPP) with fluorescent probes to visualize off-target enzyme engagement .
  • Incorporate competitive inhibitors or substrate mimetics in parallel experiments to isolate specific inhibitory effects .

Q. How should researchers design experiments to assess the long-term stability of this compound in biological matrices?

  • Prepare aliquots of the inhibitor in relevant matrices (e.g., plasma, buffer) and store at −20°C.
  • Periodically assay residual activity via fluorogenic substrate cleavage over 24–72 hours.
  • Quantify degradation products using HPLC-MS, comparing retention times and fragmentation patterns to fresh standards .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound inhibition studies?

  • Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software.
  • Report IC50 values with 95% confidence intervals and assess goodness-of-fit via R<sup>2</sup> or Akaike information criterion (AIC) .
  • Perform outlier detection using Grubbs’ test if technical replicates show >15% variability .

Q. How can researchers address interference from thiol-containing compounds when using this compound in reducing environments?

  • Pre-treat samples with iodoacetamide (10 mM, 30 min) to alkylate free thiols before inhibitor addition.
  • Include control experiments with β-mercaptoethanol or DTT to quantify thiol-dependent inactivation .

Synthesis and Characterization

Q. What analytical techniques confirm the purity and identity of synthesized this compound?

  • Use reverse-phase HPLC with a C18 column and UV detection at 220 nm to assess purity (>95%).
  • Validate identity via high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy, comparing peaks to published spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.